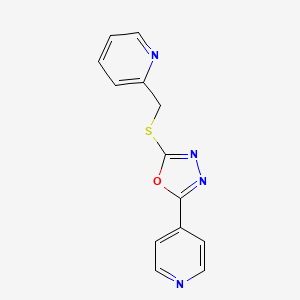

2-Piridin-4-il-5-(piridin-2-ilmetilsulfanil)-1,3,4-oxadiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, including 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines.

Case Studies and Findings

- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and tested them against human cancer cell lines. Among these, certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. For instance, compounds with similar structural features demonstrated high potency against leukemia and solid tumors .

- Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation. For example, oxadiazole derivatives have been shown to inhibit thymidine phosphorylase, which is crucial for DNA synthesis in cancer cells .

- Comparative Efficacy : In a comparative study of various oxadiazoles, 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives exhibited superior activity against multiple cancer types, including breast and lung cancers .

Antimicrobial Properties

In addition to anticancer effects, oxadiazole compounds have demonstrated antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit bacterial growth effectively.

Relevant Studies

- Antimicrobial Screening : A series of oxadiazole-based compounds were screened for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria .

- Synergistic Effects : Some studies have explored the synergistic effects of oxadiazoles when combined with traditional antibiotics, leading to enhanced antibacterial activity .

Inhibition of Protein Kinases

The role of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole as a protein kinase inhibitor has also been investigated.

Key Insights

- Targeting Kinase Pathways : Compounds in this class have been shown to inhibit critical kinases involved in cancer progression and cell cycle regulation, such as CDK4 and CDK6 . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Potential Therapeutics : The ability to modulate kinase activity positions these compounds as potential therapeutic agents for treating proliferative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Findings from SAR Studies

- Functional Groups : The presence of specific functional groups on the pyridine rings significantly influences biological activity. Modifications can enhance potency or selectivity towards particular targets .

- Molecular Modeling : Computational studies have been employed to predict the binding affinity of these compounds to their biological targets, aiding in the design of more effective derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Mecanismo De Acción

The mechanism of action of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-Pyridin-4-yl-5-(pyridin-2-yl)-1,3,4-oxadiazole: Lacks the sulfanyl group.

2-Pyridin-4-yl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

2-Pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole: Combines features of both oxadiazole and thiadiazole rings.

Uniqueness

The presence of both pyridine and oxadiazole rings, along with the sulfanyl group, imparts unique chemical and biological properties to 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Actividad Biológica

The compound 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the reaction of pyridine derivatives with thio compounds and oxadiazole precursors. The structural characteristics of this compound include:

- Molecular Formula : C13H12N4S

- Molecular Weight : 256.33 g/mol

- Functional Groups : Contains pyridine rings and a thioether linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), SW1116 (colorectal cancer), BGC823 (gastric cancer).

- IC50 Values : One study reported an IC50 value of 1.18 ± 0.14 µM for a related compound, which was lower than that of standard chemotherapeutic agents like staurosporine (4.18 ± 0.05 µM) .

The mechanisms by which oxadiazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Studies have shown that these compounds can activate apoptotic pathways in cancer cells by enhancing p53 expression and promoting caspase activation .

- Inhibition of Kinases : Some derivatives have been identified as inhibitors of key protein kinases involved in cell proliferation, such as CDK4 and CDK6 .

Antimicrobial Activity

Compounds containing oxadiazole structures have also been evaluated for their antimicrobial properties. For example:

- A series of oxadiazoles exhibited potent activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Enzyme Inhibition

Research has indicated that certain derivatives can selectively inhibit enzymes like carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target | IC50 Value |

|---|---|---|---|

| 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole | Anticancer | MCF7 | 1.18 µM |

| Related Oxadiazole Derivative | Antimicrobial | Various Bacteria | Not specified |

| Oxadiazole Inhibitor | Enzyme Inhibition | hCA IX | 89 pM |

Case Studies

- Study on Anticancer Activity : A recent study synthesized several oxadiazole derivatives and tested their effects on multiple cancer cell lines. The results showed promising cytotoxicity with some compounds exhibiting IC50 values significantly lower than established chemotherapeutics .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various oxadiazoles against clinical isolates. The findings indicated that certain derivatives had remarkable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c1-2-6-15-11(3-1)9-19-13-17-16-12(18-13)10-4-7-14-8-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIRGPYJBSBJDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.